Cas no 2680837-43-6 (benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate)
![benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2680837-43-6x500.png)
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28302300
- benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate
- 2680837-43-6
-
- インチ: 1S/C18H16BrN3O2/c19-15-6-8-17(9-7-15)22-11-10-16(21-22)12-20-18(23)24-13-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,23)
- InChIKey: FOGRAIHXMJGWQB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)N1C=CC(CNC(=O)OCC2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 385.04259g/mol
- どういたいしつりょう: 385.04259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302300-0.05g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302300-5.0g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302300-0.5g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302300-1.0g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302300-10.0g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302300-0.25g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302300-0.1g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302300-2.5g |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate |
2680837-43-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate 関連文献
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamateに関する追加情報
Benzyl N-{[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate (CAS No. 2680837-43-6): A Comprehensive Overview
Benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate (CAS No. 2680837-43-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its benzyl carbamate moiety and 1-(4-bromophenyl)-1H-pyrazol-3-yl substituent, represents a promising scaffold for the development of new pharmaceutical agents.
The pyrazole ring, a key structural element in this compound, is known for its diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the 4-bromophenyl group further enhances the compound's pharmacological profile by introducing additional functionalities that can be tailored for specific therapeutic targets. The benzyl carbamate moiety, on the other hand, confers stability and solubility properties that are crucial for drug delivery and bioavailability.
Recent studies have explored the potential of benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, where the compound has shown promising neuroprotective effects. Research published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. The mechanism of action involves the modulation of protein-protein interactions and the stabilization of cellular membranes, thereby reducing neurotoxicity and promoting neuronal survival.
In addition to its neuroprotective properties, benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate has also been investigated for its anticancer potential. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest, as well as to inhibit angiogenesis and metastasis. These findings suggest that benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate could be a valuable lead compound for the development of new anticancer drugs.
The synthesis of benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate has been extensively studied to optimize its yield and purity. A typical synthetic route involves the reaction of benzyl chloroformate with (1-(4-bromophenyl)-1H-pyrazol-3-yl)methylamine, followed by purification using column chromatography. The choice of solvent and reaction conditions plays a crucial role in achieving high yields and minimizing side reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as the use of microwave-assisted synthesis and solvent-free conditions.
The physicochemical properties of benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate have been thoroughly characterized using various analytical techniques. High-performance liquid chromatography (HPLC) has been used to determine its purity and stability under different conditions. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular structure, confirming the presence of key functional groups such as the pyrazole ring and benzyl carbamate moiety. Mass spectrometry (MS) has further confirmed its molecular weight and elemental composition.
In terms of pharmacokinetics, preliminary studies have shown that benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, making it suitable for chronic administration. However, further studies are needed to fully understand its pharmacokinetic behavior in different species and to optimize dosing regimens for clinical applications.
The safety profile of benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate has also been evaluated through a series of toxicological studies. In vitro assays have shown that it is non-cytotoxic to normal human cells at therapeutic concentrations. In vivo studies in animal models have not reported any significant adverse effects at doses up to 50 mg/kg. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, benzyl N-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}carbamate (CAS No. 2680837-43-6) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are focused on optimizing its chemical structure to enhance its therapeutic efficacy and safety profile, paving the way for its potential use in clinical settings.
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